molecular formula C9H8N4O3 B099929 [6-(4-Pyrimidin-2-onyl)thymine] CAS No. 18694-06-9

[6-(4-Pyrimidin-2-onyl)thymine]

Cat. No. B099929
CAS RN: 18694-06-9
M. Wt: 220.18 g/mol
InChI Key: WCGFYFUFXJNAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Pyrimidin-2-onyl)thymine, also known as PPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PPT has been shown to inhibit a specific protein kinase, known as PIM1, which is involved in various cellular processes, including cell growth and survival.

Mechanism of Action

PIM1 is a serine/threonine protein kinase that regulates various cellular processes, including cell growth and survival. PIM1 is overexpressed in many types of cancer and has been shown to promote tumor growth and survival. [6-(4-Pyrimidin-2-onyl)thymine] inhibits PIM1 by binding to the ATP-binding pocket of the kinase domain, thereby preventing ATP from binding and inhibiting the kinase activity.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, [6-(4-Pyrimidin-2-onyl)thymine] has been shown to have other biochemical and physiological effects. [6-(4-Pyrimidin-2-onyl)thymine] has been shown to inhibit the proliferation of T cells and reduce the production of pro-inflammatory cytokines. [6-(4-Pyrimidin-2-onyl)thymine] has also been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One advantage of using [6-(4-Pyrimidin-2-onyl)thymine] in lab experiments is its specificity for PIM1. [6-(4-Pyrimidin-2-onyl)thymine] has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of PIM1 in cellular processes. However, the low yield of the synthesis of [6-(4-Pyrimidin-2-onyl)thymine] and its relatively high cost can be a limitation for some experiments.

Future Directions

There are several future directions for the study of [6-(4-Pyrimidin-2-onyl)thymine]. One potential application is the use of [6-(4-Pyrimidin-2-onyl)thymine] in combination with chemotherapy to enhance the efficacy of treatment. Additionally, the development of more potent and selective PIM1 inhibitors could provide new therapeutic options for the treatment of cancer. Finally, the study of the role of PIM1 in other cellular processes, such as immune cell function, could provide new insights into the role of this protein kinase in health and disease.
Conclusion
In conclusion, [6-(4-Pyrimidin-2-onyl)thymine] is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. [6-(4-Pyrimidin-2-onyl)thymine] inhibits the protein kinase PIM1, which is overexpressed in many types of cancer and promotes tumor growth and survival. [6-(4-Pyrimidin-2-onyl)thymine] has also been shown to have other biochemical and physiological effects, including the inhibition of T cell proliferation and bacterial growth. While the low yield of the synthesis of [6-(4-Pyrimidin-2-onyl)thymine] and its relatively high cost can be a limitation for some experiments, [6-(4-Pyrimidin-2-onyl)thymine] remains a useful tool for studying the role of PIM1 in cellular processes.

Synthesis Methods

The synthesis of [6-(4-Pyrimidin-2-onyl)thymine] involves several steps, including the preparation of 4-pyrimidin-2-yl aniline, which is then reacted with thymine to form the final product. The reaction is catalyzed by palladium acetate and requires several purification steps to obtain a pure product. The yield of the reaction is typically around 30%, which makes the synthesis of [6-(4-Pyrimidin-2-onyl)thymine] relatively challenging.

Scientific Research Applications

[6-(4-Pyrimidin-2-onyl)thymine] has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. PIM1, the protein kinase inhibited by [6-(4-Pyrimidin-2-onyl)thymine], is overexpressed in many types of cancer and has been shown to promote tumor growth and survival. By inhibiting PIM1, [6-(4-Pyrimidin-2-onyl)thymine] has the potential to reduce tumor growth and sensitize cancer cells to chemotherapy.

properties

CAS RN

18694-06-9

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

5-methyl-6-(2-oxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H8N4O3/c1-4-6(12-9(16)13-7(4)14)5-2-3-10-8(15)11-5/h2-3H,1H3,(H,10,11,15)(H2,12,13,14,16)

InChI Key

WCGFYFUFXJNAQM-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)NC1=O)C2=CC=NC(=O)N2

Canonical SMILES

CC1=C(NC(=O)NC1=O)C2=CC=NC(=O)N2

Origin of Product

United States

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